Chemical structure and properties of cis-4-Acetamidocyclohexanecarboxylic acid
Chemical structure and properties of cis-4-Acetamidocyclohexanecarboxylic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of cis-4-Acetamidocyclohexanecarboxylic Acid
Executive Summary
cis-4-Acetamidocyclohexanecarboxylic acid (CAS: 845506-93-6 ) is a stereochemically defined cyclohexane scaffold used primarily as a building block in medicinal chemistry and peptidomimetic design.[1] Unlike its trans-isomer—which mimics extended peptide chains—the cis-conformer introduces a specific spatial curvature (a "turn" motif) into molecular backbones. This guide details its structural architecture, synthetic pathways, and utility in constraining the conformational space of bioactive molecules.
Molecular Architecture & Stereochemistry
The distinct utility of cis-4-acetamidocyclohexanecarboxylic acid lies in its stereochemistry. The cyclohexane ring serves as a rigid spacer between the carboxylic acid (C-terminus mimic) and the acetamido group (N-terminus mimic).
Conformational Analysis
-
Configuration: cis-1,4-disubstitution.
-
Chair Conformation: In the lowest energy chair form, one substituent occupies an equatorial position, while the other is forced into an axial position. This contrasts with the trans-isomer, which can adopt a thermodynamically superior diequatorial conformation.
-
Implication: The axial substituent introduces 1,3-diaxial interactions, making the cis-isomer generally less thermodynamically stable than the trans-isomer but essential for accessing specific "bent" receptor binding pockets.
Table 1: Stereochemical Comparison
| Feature | cis-Isomer (Target) | trans-Isomer |
| Substituent Orientation | Axial / Equatorial | Equatorial / Equatorial (Major) |
| Molecular Shape | Bent / Curved | Linear / Extended |
| Thermodynamic Stability | Lower (due to axial strain) | Higher (diequatorial) |
| Biological Mimicry | Extended |
Structural Visualization
Figure 1: Conformational equilibrium of the cis-isomer and its potential epimerization to the trans-form.
Physicochemical Properties
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IUPAC Name: cis-4-(Acetylamino)cyclohexanecarboxylic acid
-
Molecular Formula: C
H NO -
Molecular Weight: 185.22 g/mol
-
Physical State: White to off-white crystalline solid.
Table 2: Predicted Physicochemical Parameters
| Property | Value / Descriptor | Note |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility compared to free amino acid. |
| pKa (Acid) | ~4.8 | Typical for aliphatic carboxylic acids. |
| LogP | ~0.5 - 0.8 | More lipophilic than the zwitterionic precursor. |
| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding. |
| H-Bond Acceptors | 3 (C=O amide, C=O acid, OH) |
Synthetic Pathways & Manufacturing
The synthesis typically proceeds from 4-aminobenzoic acid (PABA) or 4-aminocyclohexanecarboxylic acid . The critical challenge is controlling the stereochemistry to favor the cis-isomer, as hydrogenation often yields mixtures.
Synthesis Protocol
-
Hydrogenation (Stereocontrol Step):
-
Precursor: 4-Aminobenzoic acid.
-
Catalyst: Rhodium on Alumina (Rh/Al
O ) or Ruthenium (Ru/C). -
Conditions: High pressure H
. Rhodium catalysts often favor cis-hydrogenation (syn-addition), whereas acidic conditions or specific solvents can promote isomerization to the trans-form.
-
-
Isomer Separation:
-
Fractional crystallization is used to separate cis-4-aminocyclohexanecarboxylic acid from the trans-isomer. The cis-amino acid is the immediate precursor.
-
-
N-Acetylation:
-
The purified cis-amine is treated with acetic anhydride or acetyl chloride in the presence of a mild base (e.g., sodium acetate or pyridine) to yield the target acetamido derivative.
-
Process Flow Diagram
Figure 2: Synthetic route highlighting the critical stereochemical separation step.
Applications in Drug Development
Peptidomimetics & Scaffold Design
The cis-4-acetamidocyclohexanecarboxylic acid moiety is a "constrained amino acid." In peptide chains, free rotation around the C
-
Beta-Turn Mimicry: The cis-geometry forces the N-terminus and C-terminus into a proximity that mimics the
to hydrogen bonding seen in -turns. -
Linker Chemistry: Used in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs) where a non-linear, rigid linker is required to position domains correctly.
Metabolic Stability
Incorporating a cyclohexane ring protects the amide bond from rapid enzymatic hydrolysis by peptidases, extending the half-life of the drug candidate compared to linear peptide analogues.
Analytical Characterization
To validate the identity of CAS 845506-93-6, researchers should look for the following spectral signatures:
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H NMR (DMSO-d
, 400 MHz):- ~12.0 ppm (s, 1H, -COOH).
- ~7.8 ppm (d, 1H, -NH-CO-).
- ~3.6-3.8 ppm (m, 1H, CH-N, axial/equatorial dependent).
-
~1.8 ppm (s, 3H, -COCH
). - ~1.4-2.0 ppm (m, 8H, Cyclohexane ring protons). Note: The cis-isomer typically shows a more complex splitting pattern due to the axial/equatorial dynamics compared to the highly symmetric trans-isomer.
-
Mass Spectrometry (ESI):
-
[M+H]
expected at m/z 186.1. -
[M-H]
expected at m/z 184.1.
-
Safety & Handling
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
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Arctom Scientific. (n.d.). cis-4-Acetamidocyclohexanecarboxylic acid - CAS 845506-93-6.[1][2][3] Retrieved from
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BLD Pharm. (n.d.). Product Analysis: cis-4-Acetamidocyclohexanecarboxylic acid. Retrieved from
-
ChemicalBook. (2025).[4] cis-4-Aminocyclohexanecarboxylic acid (Precursor Data). Retrieved from
-
National Institutes of Health (NIH). (2008). Crystal structure and synthesis of cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid. PMC. Retrieved from
-
Thermo Scientific Chemicals. (2025). cis-4-Aminocyclohexanecarboxylic acid Specifications. Retrieved from

